molecular formula C11H11NO3S B12876128 N-(p-Tolyl)furan-2-sulfonamide

N-(p-Tolyl)furan-2-sulfonamide

Katalognummer: B12876128
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: AWHQXLWQLFHCCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(p-Tolyl)furan-2-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a furan ring attached to a sulfonamide group, with a p-tolyl substituent on the nitrogen atom. Sulfonamides have been widely studied for their antibacterial, antifungal, and anti-inflammatory properties, making them valuable in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)furan-2-sulfonamide typically involves the reaction of furan-2-sulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(p-Tolyl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-(p-Tolyl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of N-(p-Tolyl)furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial effects observed with sulfonamides.

Vergleich Mit ähnlichen Verbindungen

    Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.

    Sulfadiazine: A sulfonamide with a pyrimidine ring, known for its use in treating bacterial infections.

    Sulfamethoxazole: A sulfonamide with an oxazole ring, commonly used in combination with trimethoprim.

Uniqueness: N-(p-Tolyl)furan-2-sulfonamide is unique due to the presence of both a furan ring and a p-tolyl group, which can impart distinct chemical and biological properties. The furan ring can participate in various chemical reactions, while the p-tolyl group can enhance the compound’s lipophilicity and potentially improve its biological activity.

Eigenschaften

Molekularformel

C11H11NO3S

Molekulargewicht

237.28 g/mol

IUPAC-Name

N-(4-methylphenyl)furan-2-sulfonamide

InChI

InChI=1S/C11H11NO3S/c1-9-4-6-10(7-5-9)12-16(13,14)11-3-2-8-15-11/h2-8,12H,1H3

InChI-Schlüssel

AWHQXLWQLFHCCB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.